molecular formula C23H25NO3 B299345 3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B299345
M. Wt: 363.4 g/mol
InChI Key: FWISBHQCIPNREE-UHFFFAOYSA-N
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Description

3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, commonly known as C16, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. C16 is a derivative of indole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. C16 has been found to possess several biological properties that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of C16 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. C16 has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. C16 has also been found to activate certain receptors that are involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
C16 has been found to have several biochemical and physiological effects. In vitro studies have shown that C16 can inhibit the proliferation of cancer cells and induce apoptosis. C16 has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, C16 has been found to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of C16 is its versatility in terms of its potential applications. C16 has been found to exhibit a wide range of biological activities, making it a promising candidate for further research. However, one of the limitations of C16 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on C16. One area of interest is the development of C16-based drugs for the treatment of various diseases, including cancer and diabetes. Another area of interest is the exploration of the potential applications of C16 in materials science, such as the development of new polymers and coatings. Further studies are needed to fully understand the mechanism of action of C16 and its potential applications.

Synthesis Methods

C16 can be synthesized through a multistep process that involves the reaction of 4-cyclohexylbenzaldehyde and methyl acetoacetate to form 4-cyclohexyl-2-methyl-3-butenoic acid. This intermediate is then reacted with indole-2,3-dione in the presence of a catalyst to produce C16. The synthesis of C16 has been optimized to achieve high yields and purity.

Scientific Research Applications

C16 has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, C16 has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. C16 has also been shown to inhibit the activity of certain enzymes that are involved in the development of various diseases.

properties

Product Name

3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C23H25NO3/c1-15-7-12-20-19(13-15)23(27,22(26)24-20)14-21(25)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h7-13,16,27H,2-6,14H2,1H3,(H,24,26)

InChI Key

FWISBHQCIPNREE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)C4CCCCC4)O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)C4CCCCC4)O

Origin of Product

United States

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